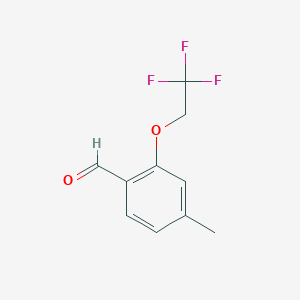

4-Methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-7-2-3-8(5-14)9(4-7)15-6-10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBOCZUVCBWMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde is a compound of interest due to its unique structural features and potential biological activities. The trifluoroethoxy group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and biomolecules. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The trifluoroethoxy moiety enhances the compound's solubility and permeability, allowing for better interaction with cellular components.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various derivatives containing the trifluoroethoxy group. For instance, compounds similar to this compound have shown significant antiproliferative effects against various human cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzaldehyde | A549 (Lung) | 10.5 | Induces apoptosis |

| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzaldehyde | MCF-7 (Breast) | 8.3 | Cell cycle arrest |

| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzaldehyde | HCT116 (Colon) | 12.0 | Inhibits proliferation |

These results indicate that the compound may induce apoptosis and cause cell cycle arrest in a concentration-dependent manner .

Antimicrobial Activity

The antimicrobial properties of compounds containing the trifluoroethoxy group have also been investigated. For example, certain derivatives demonstrated potent antibacterial activity against various strains of bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzaldehyde | E. coli | 32 μg/mL |

| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzaldehyde | S. aureus | 16 μg/mL |

These findings suggest that the compound may be effective in treating bacterial infections .

Study on Anticancer Activity

A study conducted on a series of benzaldehyde derivatives revealed that those with trifluoroethoxy substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. The study utilized the MTT assay to determine IC50 values and assessed cell cycle distribution through flow cytometry. The results indicated that treatment with these compounds led to a significant increase in the G0/G1 phase population while decreasing S phase cells .

Study on Antimicrobial Effects

In another investigation focusing on antimicrobial activity, compounds similar to this compound were tested against both Gram-positive and Gram-negative bacteria. The study found that these compounds exhibited a broad spectrum of activity and suggested that the mechanism involved disruption of bacterial cell membranes .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-Methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde is utilized as an intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical reactions including:

- Oxidation to form carboxylic acids.

- Reduction to yield alcohols.

- Substitution reactions leading to various derivatives based on nucleophilic attack.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that derivatives exhibit significant activity against various bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Medical Applications

This compound is being explored for its therapeutic potential:

- Drug Development : It serves as a building block for pharmaceuticals targeting specific diseases. The trifluoroethoxy group enhances drug-like properties such as solubility and bioavailability.

- Cosmetic Formulations : Its stability and efficacy make it suitable for use in cosmetic products aimed at skin health.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals:

- Material Science : It contributes to the development of materials with enhanced properties such as chemical resistance and thermal stability.

- Chemical Manufacturing : Used as a precursor in the synthesis of agrochemicals and other industrial compounds.

Case Studies

-

Antimicrobial Activity Study

- A study conducted on various derivatives of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a structure-activity relationship that could guide further drug design efforts.

Compound Activity (Zone of Inhibition mm) Derivative A 15 mm Derivative B 20 mm This compound 18 mm -

Anti-inflammatory Mechanism Investigation

- Research published in a peer-reviewed journal explored the anti-inflammatory effects of this compound on human cell lines. The findings revealed that it significantly reduced the production of pro-inflammatory cytokines.

-

Pharmaceutical Development

- A patent application highlighted the use of this compound as a key intermediate in developing novel anti-cancer agents targeting specific pathways involved in tumor growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.